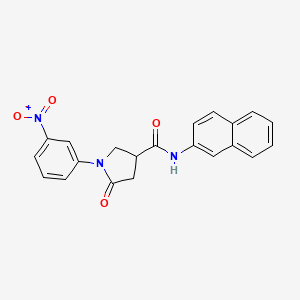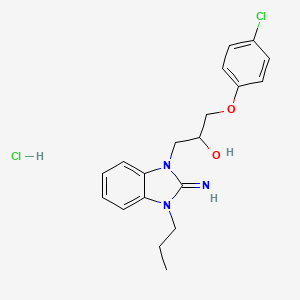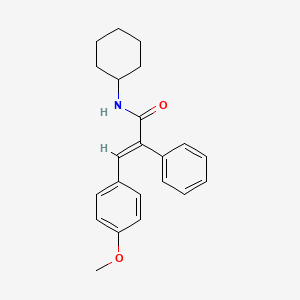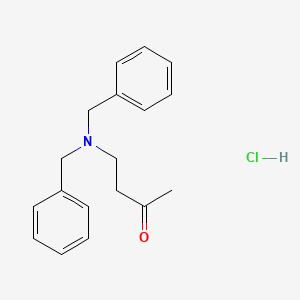
N-(4-chlorophenyl)-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that include the formation of pyrimidine rings through cyclocondensation, the incorporation of chlorophenyl groups, and modifications to introduce various substituents for enhanced biological activity. For instance, Akbari et al. (2008) synthesized similar tetrahydropyrimidine derivatives by reacting N-(4-chlorophenyl)-3-oxobutanamide with thiourea and aromatic aldehydes, demonstrating the versatility of pyrimidine synthesis in generating compounds with potential biological activity (Akbari et al., 2008).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is critical in determining their chemical and biological properties. Studies like those by Trilleras et al. (2009) on isostructural pyrimidine compounds have shown how variations in substituents affect the electronic structure and hydrogen bonding, crucial for understanding the behavior of "N-(4-chlorophenyl)-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide" at the molecular level (Trilleras et al., 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-11-15(17(23)21-14-9-7-13(19)8-10-14)16(22-18(24)20-11)12-5-3-2-4-6-12/h2-10,16H,1H3,(H,21,23)(H2,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMNGZVYFIXETH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methyl-1H-indol-3-yl}ethanone](/img/structure/B5064915.png)
![1-benzyl-3-chloro-4-[(4-chlorobenzyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5064923.png)


![N-[(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)methyl]-2-[6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5064946.png)

![N-phenyl-2-({2-[(phenylsulfonyl)amino]ethyl}thio)acetamide](/img/structure/B5064964.png)
![1-cyclohexyl-2-(4-isopropylbenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5064970.png)

![3-[4-(diphenylmethyl)-1-piperazinyl]-1-[4-(4-morpholinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5065000.png)
![diethyl [3-(dimethylamino)-2-ethoxy-2-propen-1-ylidene]malonate](/img/structure/B5065013.png)
![N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B5065027.png)

